Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate
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Overview
Description
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate is a synthetic organic compound characterized by its thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate typically involves the reaction of thiazole derivatives with tert-butoxycarbonyl (Boc) protected amino acids. One common method includes the use of potassium tert-butoxide in tetrahydrofuran, followed by the addition of methyl-2-(diphenylmethyleneamino)acetate and benzoyl chloride at low temperatures . This reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride is commonly used to reduce this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced alcohols, and substituted thiazole compounds.
Scientific Research Applications
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring structure allows it to bind to active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Shares the Boc-protected amino group and methyl ester functionality.
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Contains a similar Boc-protected amino group but differs in its core structure.
Uniqueness
Methyl 2-(2-((tert-butoxycarbonyl)amino)ethyl)-5-methylthiazole-4-carboxylate is unique due to its thiazole ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other Boc-protected amino acid derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
methyl 5-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-8-10(11(16)18-5)15-9(20-8)6-7-14-12(17)19-13(2,3)4/h6-7H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYBEOUGNJRPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCNC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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